(S)-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopropyl group, a pyridin-2-yl-ethyl moiety, and an amino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Pyridin-2-yl-ethyl Moiety: This step involves the coupling of a pyridin-2-yl-ethyl halide with an appropriate nucleophile, such as an amine or an alcohol.
Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction between the amino group and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and green chemistry principles can be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, electrophiles, and appropriate catalysts.
Major Products Formed
Oxidation: Oxides, ketones, or carboxylic acids.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide: A structurally similar compound with a different amide group.
2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-butyramide: Another analog with a longer carbon chain.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide is unique due to its specific chiral configuration, which can significantly influence its reactivity and biological activity. The presence of the cyclopropyl group and the pyridin-2-yl-ethyl moiety also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-(1-pyridin-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9(14)13(17)16(11-6-7-11)10(2)12-5-3-4-8-15-12/h3-5,8-11H,6-7,14H2,1-2H3/t9-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNYCCIGAWZCIQ-RGURZIINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C2CC2)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CC1)C(C)C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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